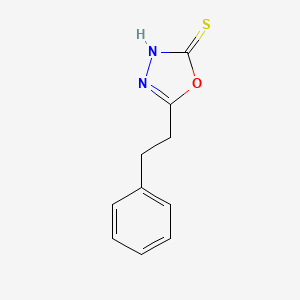

5-(2-苯乙基)-1,3,4-噁二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and potential applications in various fields of chemistry and pharmacology. Although the provided papers do not directly discuss 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol, they offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of closely related 1,3,4-oxadiazole derivatives.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through various methods. For instance, the ultrasound-assisted synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols has been reported as an environmentally friendly approach, avoiding the use of harmful solvents and catalysts . Similarly, the synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives has been accomplished by converting benzoic acids into esters and hydrazides, followed by cyclization . These methods highlight the versatility and adaptability of synthetic routes for 1,3,4-oxadiazole derivatives, which could be applied to the synthesis of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been extensively studied. For example, a series of organotin(IV) complexes with 5-phenyl-1,3,4-oxadiazole-2-thiol have been synthesized and characterized by various spectroscopic techniques, revealing a distorted trigonal bipyramidal geometry around the central tin atoms . This suggests that the 1,3,4-oxadiazole moiety can participate in complex formation with metals, which could be an important aspect of the molecular structure analysis of 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives is demonstrated by their ability to undergo various chemical reactions. For instance, 5-phenyl-1,3,4-oxadiazole-2-thiol has been used as a reactive and versatile condensing agent for the synthesis of amides, esters, and polyamides . Additionally, the reaction of 5-aryl-1,3,4-oxadiazole-2-thiols with different electrophiles has led to the formation of S-substituted derivatives with significant antibacterial activity . These studies indicate that 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol could also exhibit interesting reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For example, the thermal stability of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol has been studied, showing complete decomposition at high temperatures . The antimicrobial and antioxidant properties of these derivatives have also been evaluated, with some compounds showing remarkable activities . These findings suggest that 5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol may possess unique physical and chemical properties that could be explored for various applications.

科学研究应用

抗微生物活性

5-苯基-1,3,4-噁二唑-2-硫醇,一种与5-(2-苯乙基)-1,3,4-噁二唑-2-硫醇相关的化合物,已经合成并针对各种细菌菌株和真菌进行了抗微生物活性测试。这些研究显示了在抑制大肠杆菌、枯草芽孢杆菌、金黄色葡萄球菌、白色念珠菌、黑曲霉和克鲁氏白色念珠菌的生长方面取得了有希望的结果(R. et al., 2017)。另一项研究合成了类似的化合物,并发现它们对一系列微生物具有有效活性,具有显著的活性和较低的细胞毒性,表明具有生物应用潜力(Gul et al., 2017)。

光谱和结构研究

对5-苯基-1,3,4-噁二唑-2-硫醇进行了红外(IR)光谱和理论计算的光谱和结构研究。这项研究提供了有关苯基和噁二唑环性质的见解,并预测了这些化合物的拉曼光谱,这对于理解它们的化学性质至关重要(Romano et al., 2012)。

绿色化学合成

一项关注绿色化学方法的研究使用超声波辅助、低溶剂和无酸碱的方法合成了5-取代的1,3,4-噁二唑-2-硫醇衍生物。这种方法不仅提供了更环保的合成过程,还探索了这些化合物的抗微生物和抗氧化性能,突显了它们在治疗癌症、帕金森病、炎症和糖尿病等疾病中的潜力(Yarmohammadi et al., 2020)。

酶抑制

5-芳基-1,3,4-噁二唑-2-硫醇类化合物,与5-(2-苯乙基)-1,3,4-噁二唑-2-硫醇密切相关,已显示出抑制反-肉桂酸4-羟化酶的能力,这是植物代谢中涉及的一种酶。这表明在农业化学和植物生物化学中具有潜在应用(Yamada et al., 2004)。

属性

IUPAC Name |

5-(2-phenylethyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c14-10-12-11-9(13-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFLSIYQAROQEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NNC(=S)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541263 |

Source

|

| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Phenylethyl)-1,3,4-oxadiazole-2-thiol | |

CAS RN |

93073-40-6 |

Source

|

| Record name | 5-(2-Phenylethyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-phenylethyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1282661.png)